![molecular formula C11H12FN B2787201 4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)aniline CAS No. 1936606-29-9](/img/structure/B2787201.png)
4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)aniline
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Overview
Description
4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)aniline, also known as FUBP1, is a synthetic compound that has gained interest in scientific research due to its potential applications in the field of medicine. This compound has been found to have a unique chemical structure that allows it to interact with certain biological systems in the body. In
Scientific Research Applications
4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)aniline has been found to have potential applications in the field of medicine. It has been shown to have activity against certain cancer cell lines, making it a potential candidate for cancer therapy. Additionally, 4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)aniline has been found to interact with certain receptors in the brain, making it a potential candidate for the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)aniline is not fully understood. However, it is believed to interact with certain receptors in the body, including the sigma-1 receptor and the dopamine transporter. These interactions may lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects of 4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)aniline.
Biochemical and Physiological Effects:
4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)aniline has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cell lines, induce apoptosis (programmed cell death), and alter cellular signaling pathways. Additionally, 4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)aniline has been found to have effects on the central nervous system, including the potential to modulate dopamine signaling.
Advantages and Limitations for Lab Experiments
One advantage of 4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)aniline is its unique chemical structure, which allows it to interact with certain biological systems in the body. Additionally, 4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)aniline has been found to have activity against certain cancer cell lines, making it a potential candidate for cancer therapy. However, one limitation of 4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)aniline is its limited availability, as it is a synthetic compound that requires specialized synthesis methods.
Future Directions
There are several potential future directions for research on 4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)aniline. One area of interest is the development of 4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)aniline-based cancer therapies. Additionally, further research is needed to fully understand the mechanism of action of 4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)aniline and its interactions with various biological systems. Finally, the potential use of 4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)aniline in the treatment of neurological disorders warrants further investigation.
Synthesis Methods
4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)aniline can be synthesized through a multistep process that involves the use of various chemical reagents. The first step involves the synthesis of 3-fluorobicyclo[1.1.1]pentan-1-amine, which is then reacted with aniline to form 4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)aniline. This synthesis method has been optimized to produce high yields of 4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)aniline with high purity.
properties
IUPAC Name |
4-(3-fluoro-1-bicyclo[1.1.1]pentanyl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN/c12-11-5-10(6-11,7-11)8-1-3-9(13)4-2-8/h1-4H,5-7,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VICYKOFGLPXIBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)F)C3=CC=C(C=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)aniline |
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